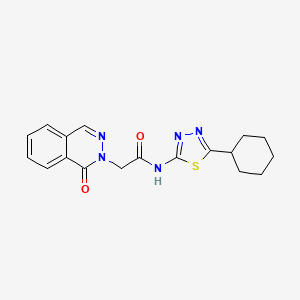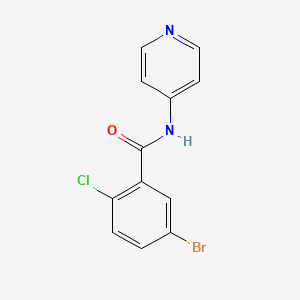![molecular formula C20H19NO6S B5958163 1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone](/img/structure/B5958163.png)
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines elements of benzodioxole, dihydrothieno, and piperidine, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, the synthesis might start with the bromination of benzo[d][1,3]dioxole, followed by coupling with a piperidine derivative under palladium catalysis .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules, disrupting their assembly and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Dihydrothieno derivatives: Compounds with similar dihydrothieno structures are also explored for their biological activities.
Uniqueness
1,3-Benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone is unique due to its combination of structural elements, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[1-(2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6S/c22-17(12-3-4-14-15(8-12)27-11-26-14)13-2-1-5-21(9-13)20(23)19-18-16(10-28-19)24-6-7-25-18/h3-4,8,10,13H,1-2,5-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSRYYCIMUAGMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CS2)OCCO3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3-fluoro-4-methoxyphenyl)[1-(1H-pyrazol-3-ylmethyl)-3-piperidinyl]methanone](/img/structure/B5958080.png)
![3,5-dimethyl-2-(4-methylphenyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5958084.png)
![ETHYL 2-(5-{2-[(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]BUTANAMIDO}-1,3,4-THIADIAZOL-2-YL)ACETATE](/img/structure/B5958087.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-2-methoxyethanamine](/img/structure/B5958096.png)

![(4Z)-1-(3-chloro-4-methylphenyl)-4-[(2-ethoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5958125.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5958133.png)
![[2-[Acetyl(naphthalen-2-ylsulfonyl)amino]phenyl] acetate](/img/structure/B5958141.png)

![5-chloro-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B5958151.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-3-isoxazolecarboxamide](/img/structure/B5958155.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5958164.png)

![3-chloro-N-(2-methylbutyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5958181.png)
